4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide
Description
4-Fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide is a heterocyclic compound featuring a fused triazolo-pyrimidine core. Its structure includes a 5-oxo group, a trifluoromethyl substituent at position 2, and a 4-fluorobenzamide moiety at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-fluoro substitution on the benzamide may influence binding affinity to biological targets, such as enzymes or receptors. This compound is of interest in medicinal chemistry due to the triazolopyrimidine scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N5O2/c14-7-3-1-6(2-4-7)10(24)18-8-5-9(23)19-12-20-11(13(15,16)17)21-22(8)12/h1-5H,(H,18,24)(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIBYDAYADKATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=O)NC3=NC(=NN23)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide is a compound that has garnered attention due to its potential biological activities. With a molecular formula of and a molecular weight of approximately 341.22 g/mol, this compound exhibits unique structural features that may influence its pharmacological properties.
Chemical Structure
The compound's structure includes:
- A fluorobenzamide moiety.
- A triazole-pyrimidine framework with a trifluoromethyl group.
The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, potentially increasing their biological activity.
Anticancer Activity
Recent studies indicate that compounds with similar triazole-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of triazole-thiones have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.
Enzyme Inhibition
In silico docking studies have highlighted the ability of compounds containing trifluoromethyl groups to interact favorably with various enzymes. These interactions often involve hydrogen and halogen bonding, which can enhance binding affinity and specificity towards target enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) . Such interactions may indicate that the compound could serve as an enzyme inhibitor in inflammatory pathways or cancer progression.
Antimicrobial Activity
Compounds with similar frameworks have also been tested for antimicrobial properties. For instance, certain triazole derivatives demonstrated effective antibacterial activity against pathogenic bacteria . While specific studies on the benzamide derivative are yet to be published, the potential for antimicrobial effects remains plausible given the structural characteristics.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Docking Studies :
- Antioxidant Potential :
Summary Table of Biological Activities
| Activity Type | Related Compounds | IC50 Values | Notes |
|---|---|---|---|
| Anticancer | Triazole-thiones | 6.2 μM - 43.4 μM | Active against MCF-7 and HCT-116 |
| Enzyme Inhibition | Various fluorinated triazoles | Not specified | Potential inhibition of COX and LOX |
| Antimicrobial | Related triazole derivatives | Not specified | Effective against pathogenic bacteria |
| Antioxidant | Similar derivatives | Not specified | Potential for reducing oxidative stress |
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide exhibit antiviral properties. Specifically, derivatives of triazolopyrimidines have shown efficacy against HIV integrase, suggesting that this compound may also possess similar antiviral activity due to its structural characteristics .
Anticancer Potential
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for anticancer drug development. Studies have demonstrated that modifications of triazolo-pyrimidine derivatives can lead to significant cytotoxic effects on various cancer cell lines .
Enzyme Inhibition
The compound may act as an inhibitor for several enzymes critical in metabolic pathways. For example, it could potentially inhibit kinases or other enzymes involved in cellular signaling pathways that are often dysregulated in diseases such as cancer and diabetes .
Case Study 1: HIV Integrase Inhibition
A patent describes a series of bicyclic pyrimidinone compounds that inhibit HIV integrase and prevent viral integration into human DNA. This suggests that similar compounds like this compound could be explored for their potential as antiviral agents targeting HIV integrase .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal demonstrated that triazolopyrimidine derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The study highlighted the mechanism of action involving apoptosis and cell cycle arrest, indicating that further exploration of similar compounds could yield promising anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide can be contextualized by comparing it to analogs with shared or divergent features (Table 1).
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Structural and Electronic Differences
- Triazolo[1,5-a]pyrimidine Core Modifications: The target compound’s 5-oxo group and trifluoromethyl substituent distinguish it from ’s 5-methyl analog.
- Substituent Position and Functional Groups: Unlike ’s 4-fluorobenzyloxy-phenyl derivative, the target compound employs a benzamide linkage. The amide group offers conformational rigidity and hydrogen-bond donor/acceptor capacity, which could improve target selectivity compared to ether-linked analogs .
- Benzamide Derivatives : The simple benzamide 1032226-70-2 () lacks the triazolopyrimidine core but shares the 4-fluoro substitution. This highlights the importance of the heterocyclic scaffold in expanding biological activity beyond fragment-like molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
